Methylconiine
CAS No.: 35305-13-6
Cat. No.: VC1682204
Molecular Formula: C9H19N
Molecular Weight: 141.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 35305-13-6 |
|---|---|
| Molecular Formula | C9H19N |
| Molecular Weight | 141.25 g/mol |
| IUPAC Name | (2S)-1-methyl-2-propylpiperidine |
| Standard InChI | InChI=1S/C9H19N/c1-3-6-9-7-4-5-8-10(9)2/h9H,3-8H2,1-2H3/t9-/m0/s1 |
| Standard InChI Key | CUBHREGSQFAWDJ-VIFPVBQESA-N |
| Isomeric SMILES | CCC[C@H]1CCCCN1C |
| SMILES | CCCC1CCCCN1C |
| Canonical SMILES | CCCC1CCCCN1C |
Introduction
Chemical Identity and Structure
N-Methylconiine (C9H19N) is a piperidine alkaloid with a molecular weight of 141.25 g/mol . Structurally, it is derived from coniine and bears an N-methyl substituent on the piperidine ring. Specifically, (+)-N-methylconiine is described as (+)-coniine bearing an N-methyl substituent on the nitrogen atom of the piperidine ring . The compound exists in different stereoisomeric forms, including the d-(+)-stereoisomer and l-(-)-stereoisomer, which exhibit different physical and biological properties .
Physical Properties
N-Methylconiine exhibits distinct physical properties that have been determined through various analytical methods. These properties are summarized in Table 1.
| Property | Value | Note |
|---|---|---|
| Melting point | 28°C | Estimate |
| Boiling point | 178.34°C (767 mmHg) | Estimate |
| Density | 0.8326 | - |
| Refractive index | 1.4538 | - |
Table 1: Physical properties of N-Methylconiine
The d-(+)-stereoisomer is characterized as a colorless, oily, coniine-like liquid with a specific rotation [α]D +81.33° at 24.3°C, while the l-(-)-stereoisomer has a specific rotation [α]D -81.92° at 20°C . These distinctive optical rotations highlight the mirror-image relationship between these enantiomers.
Stereochemistry and Isomers
N-Methylconiine demonstrates important stereochemical characteristics that significantly influence its biological activity and toxicity.
Stereoisomers and Their Properties
The d-(+)-stereoisomer of N-methylconiine occurs naturally in hemlock in small quantities . Methods for its isolation have been described by researchers Wolffenstein and von Braun . The salts of this stereoisomer are crystalline, with the hydrochloride (B- HCl) forming masses of needles with a melting point of 188°C, and the platinichloride (B2- H2PtCl6) having a melting point of 158°C .
The l-(-)-stereoisomer was obtained by Ahrens from residues left in the isolation of coniine as hydrobromide or by removing coniine as the nitroso-compound . It is described as a colorless, coniine-like liquid with a boiling point of 175.6°C at 767 mmHg . Its salts include the monohydrochloride (crystallizes in leaflets, mp 191-192°C), monohydrobromide (leaflets, mp 189-190°C), platinichloride (orange crystals, mp 153-154°C), aurichloride (leaflets, mp 77-78°C), and picrate (long needles, mp 121-122°C) .
Natural Occurrence and Isolation
Isolation Methods
The d-(+)-stereoisomer of N-methylconiine can be isolated from hemlock using methods described by researchers Wolffenstein and von Braun . The l-(-)-stereoisomer was obtained by Ahrens from residues left in the isolation of coniine as hydrobromide or by removing coniine as the nitroso-compound . These isolation techniques have enabled researchers to study the individual stereoisomers and their respective properties.
Synthesis
Several synthetic routes have been developed to produce N-methylconiine:
Synthetic Pathways
N-Methyl-d-coniine was prepared by the action of potassium methyl sulfate on coniine, as reported by Passon . Researchers Hess and Eichel demonstrated that d-coniine with formaldehyde and formic acid yields an active N-methyl-d-coniine . Additionally, they showed that methyl-isopelletierine hydrazone yields N-methyl-dl-coniine when heated with sodium ethoxide at 150-170°C .
More recent research by Lee et al. (2013) described the synthesis of γ-coniceine and the enantiomers of N-methylconiine for biological activity studies . This synthetic work was essential for comparing the stereoselective potencies and relative toxicities of these compounds.
Biological Activity and Toxicity
Mechanism of Action
N-Methylconiine, like other piperidine alkaloids from poison hemlock, acts on nicotinic acetylcholine receptors . Specifically, studies have shown that it interacts with human fetal muscle-type nicotinic acetylcholine receptors, functioning as an agonist . This mechanism of action is key to understanding its toxic effects.
Comparative Potency and Toxicity
Research by Lee et al. (2013) provided important insights into the stereoselective potencies and relative toxicities of N-methylconiine enantiomers compared to γ-coniceine . Their findings are summarized in Table 2.
| Compound | Relative In Vitro Potency | Lethality in Mouse Bioassay (mg/kg) |
|---|---|---|
| γ-Coniceine | Highest | 4.4 |
| (-)-N-methylconiine | High | 16.1 |
| (±)-N-methylconiine | Moderate | 17.8 |
| (+)-N-methylconiine | Lowest | 19.2 |
Table 2: Relative potencies and toxicities of N-methylconiine enantiomers and γ-coniceine
Structure-Activity Relationship
The research findings suggest a correlation between the in vitro potencies of the enantiomers of N-methylconiine and their relative toxicities in vivo . This correlation provides valuable insights into the structure-activity relationships of these toxic alkaloids and highlights the importance of stereochemistry in determining biological activity.
Analytical Detection Methods
Mass Spectrometry Imaging
Recent research has employed innovative analytical techniques to study hemlock alkaloids, including N-methylconiine. Mass spectrometry imaging with on-tissue derivatization has been used to determine the spatial distribution of hemlock alkaloids in plant tissues . This technique has enabled researchers to visualize the distribution of various alkaloids, including compounds potentially related to N-methylconiine, within the plant structure.
Chemical Identification
N-Methylconiine has been detected and characterized using various chemical and spectroscopic methods. It has been assigned the CAS number 35305-13-6 and has been included in chemical databases with identifiers such as UNII:KO6UG4YXE1 and ChEBI ID:32 . These identifiers facilitate its recognition and study in scientific literature and databases.
Related Compounds and Derivatives
Structural Relatives
N-Methylconiine belongs to a family of related piperidine alkaloids found in poison hemlock. These include:
-
Coniine (2-propylpiperidine)
-
γ-Coniceine (2-propyl-1-pyrroline)
-
2-n-pentyl-3,4,5,6-tetrahydropyridine (compound 6 in reference )
Research suggests that the plant may contain N-methyl-γ-coniceine, potentially formed through the oxidation of N-methylconiine, although this requires further confirmation .
Enzymatic Modifications
Roberts et al. described an S-adenosylmethionine methyltransferase that is capable of N-methylating alkaloids such as coniine, conhydrine, and pseudoconhydrine . This enzyme may be involved in the biosynthesis of N-methylconiine in poison hemlock.
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